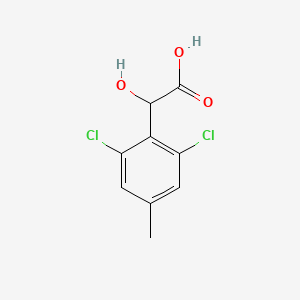

2,6-Dichloro-4-methylmandelic acid

Description

Contextualizing Substituted Mandelic Acids within Organic Synthesis

Substituted mandelic acids are highly valued in organic synthesis due to their bifunctional nature, possessing both a carboxylic acid and a hydroxyl group on the benzylic carbon. This arrangement allows for a wide array of chemical transformations. The aromatic ring can undergo further substitution, while the carboxylic acid and hydroxyl groups can be involved in esterification, amidation, oxidation, and reduction reactions.

The synthesis of mandelic acid derivatives themselves is well-established. A common route involves the reaction of a substituted benzaldehyde (B42025) with a source of cyanide, such as hydrogen cyanide or sodium cyanide, to form a mandelonitrile (B1675950) intermediate. Subsequent acid-catalyzed hydrolysis of the nitrile group yields the corresponding mandelic acid. ambeed.comsigmaaldrich.com For 2,6-dichloro-4-methylmandelic acid, the likely precursor would be 2,6-dichloro-4-methylbenzaldehyde (B179168), a commercially available starting material. sigmaaldrich.com

Significance of Chirality in Mandelic Acid Analogues

The presence of a stereocenter at the alpha-carbon makes mandelic acid and its derivatives chiral molecules. This chirality is of paramount importance, particularly in the pharmaceutical industry, where the two enantiomers (R and S) of a drug can exhibit vastly different pharmacological and toxicological profiles.

Enantiomerically pure mandelic acids are frequently used as chiral resolving agents to separate racemic mixtures of alcohols and amines. google.com The separation is achieved by forming diastereomeric salts, which have different physical properties and can be separated by crystallization. The specific spatial arrangement of substituents on the phenyl ring of the mandelic acid derivative can influence the efficiency of this resolution.

Overview of Research Trajectories for Aryl Hydroxycarboxylic Acids

Aryl hydroxycarboxylic acids, the broader family to which this compound belongs, are a subject of ongoing research. Current investigations focus on several key areas:

New Synthetic Methodologies: Developing more efficient, environmentally friendly, and enantioselective methods for their synthesis. This includes the use of phase transfer catalysts and ultrasonic irradiation to improve reaction rates and yields. smolecule.com

Catalysis: Employing these acids as chiral ligands or catalysts in asymmetric synthesis.

Pharmaceutical Applications: Designing and synthesizing novel aryl hydroxycarboxylic acid derivatives with potential therapeutic activities. For instance, mandelic acid itself is used in dermatology and as an antibacterial agent.

While direct research on this compound is not prominent, its structure suggests potential as a chiral resolving agent or as a building block in the synthesis of more complex molecules, where the chlorine and methyl substituents could fine-tune steric and electronic properties.

Compound Data

Below are tables summarizing the available information for the specified compound and related analogues.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1803824-41-0 |

| Molecular Formula | C₉H₈Cl₂O₃ |

| Molecular Weight | 235.06 g/mol |

Table 2: Related Mandelic Acid Derivatives and their Applications

| Compound Name | Key Feature/Application |

|---|---|

| Mandelic Acid | Parent compound, used in skincare and as an antibacterial agent. |

| 2-Chloromandelic acid | Used in chiral separations. google.com |

| 4-Hydroxymandelic acid | A metabolite and a subject of chiral separation studies. google.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dichloro-4-methylphenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-4-2-5(10)7(6(11)3-4)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYUXBOPORQVHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)C(C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dichloro 4 Methylmandelic Acid

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2,6-dichloro-4-methylmandelic acid reveals that the primary disconnection is at the C-C bond between the carboxylic acid group and the aromatic ring. This leads back to the key precursor, 2,6-dichloro-4-methylbenzaldehyde (B179168). This aldehyde can be synthesized from 2,6-dichloro-4-methylphenol (B86849) through various oxidation methods. 2,6-Dichloro-4-methylphenol itself can be prepared by the chlorination of 4-methylphenol. google.comnih.gov Another critical precursor is a cyanide source, such as hydrogen cyanide or trimethylsilyl (B98337) cyanide, which is necessary for the formation of the α-hydroxy nitrile intermediate.

Target Molecule: this compound

Key Disconnection: C-C bond formation

Precursors: 2,6-dichloro-4-methylbenzaldehyde and a cyanide source

Aldehyde Synthesis: Oxidation of 2,6-dichloro-4-methylphenol

Phenol Synthesis: Chlorination of 4-methylphenol

Classical Synthetic Approaches for Substituted Mandelic Acids

Several classical methods for the synthesis of mandelic acid and its derivatives can be adapted for the preparation of this compound.

Cyanohydrin Route Modifications

The most common method for synthesizing mandelic acids is the cyanohydrin route. mdpi.comaskfilo.com This involves the reaction of an aldehyde, in this case, 2,6-dichloro-4-methylbenzaldehyde, with a cyanide source to form a cyanohydrin intermediate. Subsequent hydrolysis of the nitrile group yields the desired α-hydroxy acid. askfilo.comsbq.org.br

The reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the cyanide ion on the carbonyl carbon. However, the presence of two ortho-chloro substituents in 2,6-dichloro-4-methylbenzaldehyde can sterically hinder this reaction. Therefore, modifications such as the use of a phase-transfer catalyst or a Lewis acid might be necessary to improve the reaction rate and yield. The hydrolysis of the resulting sterically hindered nitrile may also require harsh conditions, such as strong acid or base and elevated temperatures.

Strecker Synthesis Adaptations

The Strecker synthesis is a versatile method for producing α-amino acids, which can be adapted to synthesize α-hydroxy acids. acs.orgmasterorganicchemistry.comwikipedia.org The traditional Strecker synthesis involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis. wikipedia.orgorganic-chemistry.org To obtain an α-hydroxy acid, the ammonia is replaced with water.

In the context of this compound, 2,6-dichloro-4-methylbenzaldehyde would be treated with a cyanide salt in an aqueous acidic medium. The initially formed cyanohydrin is then hydrolyzed in situ to the carboxylic acid. The acidic conditions help to promote both the formation of the cyanohydrin and the subsequent hydrolysis of the nitrile.

Grignard or Organolithium Addition to α-Keto Esters

An alternative approach involves the addition of a Grignard or organolithium reagent to an α-keto ester. nih.govyoutube.commasterorganicchemistry.comyoutube.comyoutube.com For the synthesis of this compound, the required α-keto ester would be an ester of 2,6-dichloro-4-methylphenylglyoxylic acid. This can be prepared by the Friedel-Crafts acylation of 1,3-dichloro-5-methylbenzene with oxalyl chloride, followed by esterification.

The Grignard reagent, such as methylmagnesium bromide, would then add to the ketone carbonyl of the α-keto ester. Subsequent hydrolysis of the ester group would yield the target mandelic acid derivative. A significant challenge with this method is the potential for the Grignard reagent to react with the ester functionality, leading to a double addition product. youtube.comyoutube.com Careful control of reaction conditions, such as low temperatures and the use of less reactive organometallic reagents, can help to minimize this side reaction.

Stereoselective Synthesis of this compound

The development of stereoselective methods is crucial for the synthesis of enantiomerically pure α-hydroxy acids, which are important chiral building blocks in the pharmaceutical industry. mdpi.comresearchgate.net

Asymmetric Catalysis in α-Hydroxy Acid Synthesis

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of α-hydroxy acids. researchgate.netnih.govacs.org Chiral catalysts can be employed in several of the classical synthetic routes to induce stereoselectivity.

For instance, in the cyanohydrin route, a chiral Lewis acid or a chiral catalyst system can be used to control the facial selectivity of the cyanide addition to the aldehyde. rsc.org This leads to the formation of an enantioenriched cyanohydrin, which can then be hydrolyzed to the corresponding enantiomerically enriched mandelic acid. sbq.org.brrsc.org

Enzymatic approaches have also proven highly effective for the asymmetric synthesis of α-hydroxy acids. researchgate.netacs.org Hydroxynitrile lyases (HNLs) can catalyze the enantioselective addition of cyanide to aldehydes. rsc.org Alternatively, lipases can be used for the kinetic resolution of racemic cyanohydrins or their esters. sbq.org.br In a chemoenzymatic process, a racemic cyanohydrin can be produced chemically and then resolved using a lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the two enantiomers. sbq.org.br The separated enantiopure cyanohydrin can then be hydrolyzed to the corresponding (R)- or (S)-mandelic acid derivative. nih.govnih.gov

Another strategy involves the asymmetric reduction of α-keto esters. Chiral reducing agents or catalytic asymmetric hydrogenation can be used to reduce the ketone functionality of an α-keto ester with high enantioselectivity, leading to the desired chiral α-hydroxy ester, which can be subsequently hydrolyzed.

| Precursor | Reagent(s) | Method | Product |

| 2,6-Dichloro-4-methylbenzaldehyde | KCN, H2O | Cyanohydrin Route | 2,6-Dichloro-4-methylmandelonitrile |

| 2,6-Dichloro-4-methylmandelonitrile | H3O+ | Hydrolysis | This compound |

| 2,6-Dichloro-4-methylbenzaldehyde | KCN, NH4Cl | Strecker Synthesis | 2-Amino-2-(2,6-dichloro-4-methylphenyl)acetonitrile |

| 2-Amino-2-(2,6-dichloro-4-methylphenyl)acetonitrile | H3O+ | Hydrolysis | 2-Amino-2-(2,6-dichloro-4-methylphenyl)acetic acid |

| Ethyl 2-(2,6-dichloro-4-methylphenyl)-2-oxoacetate | CH3MgBr, then H3O+ | Grignard Reaction | 2-(2,6-dichloro-4-methylphenyl)-2-hydroxypropanoic acid |

Chiral Auxiliary-Mediated Transformations

The synthesis of specific enantiomers of a target molecule can be achieved through the use of a chiral auxiliary. This method involves covalently bonding a chiral molecule (the auxiliary) to an achiral substrate. The steric and electronic properties of the auxiliary then direct subsequent chemical reactions to occur stereoselectively, leading to the desired enantiomer. After the asymmetric transformation, the auxiliary is cleaved and can often be recovered for reuse.

For the synthesis of a chiral carboxylic acid like this compound, a common strategy involves the use of chiral auxiliaries such as pseudoephedrine or the more recent pseudoephenamine. nih.govharvard.edu These auxiliaries can be converted into amides with a glyoxylic acid derivative. The resulting α-keto amide can then be diastereoselectively reduced at the ketone position. Subsequent hydrolysis of the amide bond yields the desired enantiomerically enriched α-hydroxy acid.

Another prominent example is the Evans aldol (B89426) reaction, which uses N-acyloxazolidinone auxiliaries to achieve highly diastereoselective aldol additions, a key step in constructing chiral centers. While direct application to mandelic acid synthesis is less common, the principles of using a chiral auxiliary to control the formation of a stereocenter are broadly applicable. nih.govharvard.edu The selection of the auxiliary is critical and is often based on its ability to induce high diastereoselectivity and the ease of its subsequent removal without racemizing the product. For instance, pseudoephenamine has been shown to be a highly effective chiral auxiliary, offering high diastereoselectivity in alkylation reactions that form quaternary stereocenters and producing derivatives that are often crystalline, which aids in purification. nih.gov

Enzymatic Resolution Strategies for Racemic Mixtures

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer, allowing for the separation of the reacted and unreacted forms. Lipases are commonly employed for the resolution of mandelic acid derivatives. tandfonline.compsu.edu

Two primary lipase-catalyzed strategies are used:

Enantioselective acylation: An enzyme selectively acylates the hydroxyl group of one enantiomer of the mandelic acid ester using an acyl donor, such as a vinyl ester. The resulting acylated ester can then be separated from the unreacted enantiomer. psu.edu

Enantioselective hydrolysis (deacylation): A racemic mixture of an acylated mandelic acid ester is exposed to a lipase in the presence of an alcohol (alcoholysis) or water (hydrolysis). The enzyme selectively cleaves the acyl group from one enantiomer, which can then be separated from the unreacted ester. tandfonline.compsu.edu

The choice of enzyme is paramount for successful resolution. Lipases from various microbial sources have been screened for their activity and enantioselectivity towards mandelic acid derivatives. Studies on halogen-substituted mandelic acids have identified several effective lipases. psu.edu

For example, lipases from Pseudomonas sp. (such as Amano AK and Amano P from Pseudomonas cepacia) and Penicillium roqueforti (Amano R) have demonstrated high to excellent enantioselectivities in the transesterification of mandelates. psu.edu In the deacylation of O-acylated mandelates, the Penicillium roqueforti lipase was found to preferentially produce (S)-mandelates. tandfonline.com Conversely, for the acylation of methyl mandelates with vinyl acetate, a Pseudomonas sp. lipase was effective in leaving the (R)-mandelates unreacted, allowing for their recovery with high enantiomeric excess. psu.edu The selection of a suitable enzyme for this compound would likely involve screening a similar panel of lipases to identify one with high activity and the desired enantiopreference for this specific substitution pattern.

The efficiency and selectivity of enzymatic resolution are highly dependent on reaction conditions. Key parameters that require optimization include the choice of solvent, acyl donor, and temperature.

Solvent: The enantioselectivity of lipases is significantly influenced by the organic solvent used. For the acylation of p-substituted mandelates, solvents like isopropyl ether and benzene (B151609) have been shown to yield high enantioselectivity. psu.edu

Acyl Donor: In acylation reactions, the structure of the acyl donor can affect both the reaction rate and the enantioselectivity. For instance, in the acylation of methyl mandelates, vinyl esters with shorter alkyl chains generally lead to faster reactions. Interestingly, the acyl donor can sometimes invert the enzyme's enantiopreference; using vinyl chloroacetate (B1199739) instead of other vinyl esters has been shown to switch the selectivity from the (S)- to the (R)-enantiomer. tandfonline.compsu.edu

Temperature: Temperature affects enzyme stability and activity. Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may also decrease the reaction rate.

The table below summarizes findings from the enzymatic resolution of various p-substituted mandelic acid methyl esters, illustrating the effectiveness of this technique.

Table 1: Enzymatic Resolution of p-Substituted Methyl Mandelates Data extrapolated from studies on related compounds.

| Substrate (p-substituent) | Enzyme | Strategy | Acyl Donor | Solvent | Product Enantiomer | Enantiomeric Excess (ee) | Ref |

|---|---|---|---|---|---|---|---|

| H | Pseudomonas sp. | Acylation | Vinyl Acetate | Isopropyl Ether | (R)-acid (unreacted) | ≥98% | psu.edu |

| Cl | Pseudomonas sp. | Acylation | Vinyl Acetate | Isopropyl Ether | (R)-acid (unreacted) | ≥98% | psu.edu |

| Br | Pseudomonas sp. | Acylation | Vinyl Acetate | Isopropyl Ether | (R)-acid (unreacted) | ≥98% | psu.edu |

| CH₃ | Pseudomonas sp. | Acylation | Vinyl Acetate | Isopropyl Ether | (R)-acid (unreacted) | ≥98% | psu.edu |

| H | Penicillium roqueforti | Deacylation | Butanol | Isopropyl Ether | (S)-acid (product) | ≥97% | tandfonline.com |

Diastereomeric Salt Formation for Chiral Resolution

Classical resolution via diastereomeric salt formation is one of the most widely used methods for separating enantiomers on an industrial scale. nih.govlibretexts.org The process involves reacting a racemic acid with an enantiomerically pure chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. libretexts.orglibretexts.org This difference in solubility allows for their separation by fractional crystallization. libretexts.org

The success of a diastereomeric resolution hinges on the selection of an appropriate resolving agent. The ideal agent forms a salt with the target compound that crystallizes well and has a significant solubility difference between the two diastereomers. For acidic compounds like mandelic acid derivatives, chiral amines are the most common class of resolving agents. libretexts.orglibretexts.org

Commonly used resolving agents for mandelic acids include:

1-Phenylethylamine: A cost-effective and widely used resolving agent for acidic compounds. researchgate.net

Ephedrine and Pseudoephedrine: Naturally occurring alkaloids that have been successfully used to resolve various mandelic acids. google.commissouri.edu

2-Amino-1-butanol: A synthetic chiral amine that has proven effective for resolving DL-mandelic acid. google.comgoogle.com

Brucine and Strychnine: Complex, naturally occurring alkaloids that are often used for difficult resolutions. libretexts.org

Levetiracetam (LEV): In a more novel approach, LEV has been used to resolve halogenated mandelic acids through the formation of enantiospecific co-crystals, which is an alternative to traditional salt formation. nih.gov

The choice of the best resolving agent for this compound would require experimental screening of various candidates to find one that provides efficient separation. Studies on other halogenated mandelic acids have shown that the position and type of substituent can significantly affect the efficiency of resolution with a given agent. nih.gov

Table 2: Examples of Chiral Resolving Agents for Halogenated Mandelic Acids Illustrative data from studies on related compounds.

| Racemic Acid | Resolving Agent | Method | Result | Ref |

|---|---|---|---|---|

| 2-Chloromandelic acid | Levetiracetam (LEV) | Co-crystallization | Selectively co-crystallized with the S-enantiomer | nih.gov |

| 3-Chloromandelic acid | Levetiracetam (LEV) | Co-crystallization | Selectively co-crystallized with the S-enantiomer | nih.gov |

| 4-Chloromandelic acid | Levetiracetam (LEV) | Co-crystallization | Selectively co-crystallized with the S-enantiomer | nih.gov |

| 4-Bromomandelic acid | Levetiracetam (LEV) | Co-crystallization | Selectively co-crystallized with the S-enantiomer | nih.gov |

| DL-Mandelic Acid | D(-)-2-Aminobutanol-(1) | Diastereomeric Salt | Crystallized salt yields D(-)-mandelic acid | google.com |

Once a suitable resolving agent is chosen and the diastereomeric salts are formed, the separation is achieved through crystallization. The key is to exploit the solubility difference between the two diastereomeric salts. The less soluble salt will preferentially crystallize out of the solution, leaving the more soluble salt in the mother liquor.

The optimization of crystallization conditions is crucial for achieving high yield and optical purity:

Solvent: The choice of solvent is critical as it directly influences the solubilities of the diastereomeric salts. Common solvents include alcohols (ethanol, methanol), water, or mixtures thereof. google.com The optimal solvent system is one that maximizes the solubility difference between the two diastereomers.

Temperature: Cooling the solution is a standard method to induce crystallization, as solubility typically decreases with temperature. The final temperature can be optimized to balance yield and purity. nih.gov In the resolution of 3-chloromandelic acid with levetiracetam, a crystallization temperature of -18 °C was found to be optimal. nih.gov

Recrystallization: The initially crystallized salt is often not optically pure. Therefore, one or more recrystallization steps are typically necessary to enrich the crystals in the less-soluble diastereomer until no further change in optical rotation is observed. libretexts.orgmissouri.edu

Seeding: Introducing a small crystal of the desired pure diastereomer (a seed crystal) can help initiate crystallization and can be crucial for obtaining the correct crystalline form. nih.gov

After separation, the pure diastereomeric salt is treated with a strong acid or base to break the salt and liberate the pure enantiomer of the mandelic acid and recover the resolving agent. libretexts.orggoogle.com

Recrystallization and Purification Protocols

The purification of mandelic acid and its derivatives is crucial for obtaining a product with high purity, which is essential for its subsequent applications. Common impurities in crude mandelic acid, produced through methods like the hydrolysis of mandelonitrile (B1675950), can include unreacted starting materials and various organic and inorganic by-products. google.com Several methods have been established for the purification of these compounds, with recrystallization being a primary technique.

The choice of solvent is paramount in recrystallization and is dependent on the specific properties of the mandelic acid derivative. Historical methods for purifying mandelic acid have involved extraction with hot benzene, followed by crystallization upon cooling. orgsyn.org Another established method uses ether for extraction. orgsyn.org For certain derivatives, recrystallization from absolute ethanol (B145695) has been shown to be effective. orgsyn.org

Aqueous systems are also widely used. One patented method for purifying mandelic acid involves creating a complex sodium salt, which is then dissolved in boiling water and acidified with hydrochloric acid to a specific pH (e.g., 1.8) to induce crystallization upon cooling. google.com This process effectively separates the acid from salt by-products. google.com More recent patents describe crystallization methods for optically active mandelic acids from aqueous solutions by partial neutralization with an alkali, which can yield crystals with high filling density and uniform particle size. google.com

For analytical purposes and chiral separations, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful tool. nih.gov This technique can resolve enantiomers of mandelic acid and its derivatives, using mobile phases such as a mixture of n-hexane and ethanol with an acidic additive like trifluoroacetic acid (TFA). nih.gov

Below is a table summarizing various purification techniques applicable to mandelic acid derivatives.

| Purification Method | Solvent/Mobile Phase | Key Principles & Findings | Applicable To |

| Recrystallization | Hot Benzene | Extraction of acid from solid mixtures (e.g., with ammonium (B1175870) chloride), followed by crystallization upon cooling. orgsyn.org | Mandelic Acid |

| Recrystallization | Absolute Ethanol | Used to purify condensation products of mandelic acid. orgsyn.org | Mandelic Acid Derivatives |

| Acid-Base Crystallization | Water / Hydrochloric Acid | Dissolution of a salt form in water, followed by acidification to a specific pH to precipitate the pure acid. google.com | Mandelic Acid |

| Chiral HPLC | n-Hexane/Ethanol + 0.1% TFA | Chromatographic separation of enantiomers on a chiral stationary phase (e.g., CHIRALPAK® IC). nih.gov | Mandelic Acid and its derivatives (e.g., 2-chloromandelic acid) |

Modern Synthetic Innovations Applicable to this compound

While classical synthetic routes to mandelic acids are well-established, modern organic chemistry offers innovative methodologies that could be applied to the synthesis of this compound. These techniques promise greater efficiency, selectivity, and more environmentally benign reaction conditions.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions. nih.govacs.org One of its significant applications is in decarboxylative coupling reactions, where a carboxylic acid is used as a leaving group to form a new carbon-carbon bond. princeton.edu This strategy could be hypothetically applied to the synthesis of this compound.

The general mechanism involves the single-electron oxidation of a carboxylate by an excited photocatalyst. princeton.edu This generates a carboxyl radical that readily undergoes decarboxylation (loses CO2) to form an alkyl radical. This radical can then be engaged in various bond-forming reactions. For the synthesis of the target molecule, a potential precursor such as 2-(2,6-dichloro-4-methylphenyl)-2-carboxyacetic acid could undergo a photoredox-catalyzed decarboxylative process. While this specific application is theoretical, the methodology has been successfully used for the decarboxylative arylation of α-amino acids and α-oxy acids to create valuable benzylic amine and ether structures. princeton.edu The reactivity of benzylic radicals, which would be key intermediates in this pathway, has been a subject of investigation in photoredox catalysis. nih.govresearchgate.net

| Component | Example | Function |

| Photocatalyst | Iridium or Ruthenium complexes, Organic Dyes | Absorbs visible light and initiates the single-electron transfer process. princeton.edu |

| Substrate | N-hydroxyphthalimide ester of a carboxylic acid | Activated form of the carboxylic acid that facilitates the reaction. researchgate.net |

| Light Source | Blue LEDs | Provides the energy to excite the photocatalyst. nih.govacs.org |

| Solvent | DMF, DMSO, Acetonitrile (B52724) | Solubilizes reactants and facilitates the reaction. chemie-brunschwig.ch |

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. chemie-brunschwig.ch Reactions like the Suzuki, Negishi, and Heck couplings provide powerful tools for connecting different molecular fragments. chemie-brunschwig.chyoutube.com A plausible retrosynthetic pathway for this compound using this approach would involve coupling a substituted aromatic ring with a side chain precursor.

For instance, a Suzuki coupling could be envisioned between a 1-bromo-2,6-dichloro-4-methylbenzene and a suitable boronic acid or ester derivative of a protected glyoxylic acid. The reaction would be catalyzed by a palladium complex in the presence of a base. chemie-brunschwig.ch

Furthermore, advanced methods involving direct C-H functionalization are being developed. Palladium-catalyzed C-H functionalization has been successfully applied to mandelic acid itself for arylation, iodination, and olefination, demonstrating the potential to modify the aromatic ring directly without pre-functionalization. acs.org This highlights the power of transition metal catalysis to streamline synthetic routes to complex mandelic acid derivatives.

| Reaction Type | Catalyst | Coupling Partners | Key Advantage |

| Suzuki Coupling | Palladium(0) complex (e.g., Pd(PPh3)4) | Organohalide and an Organoboron compound. chemie-brunschwig.ch | Mild conditions, high tolerance of functional groups, low toxicity of boron reagents. chemie-brunschwig.ch |

| Negishi Coupling | Palladium or Nickel complex | Organohalide and an Organozinc compound. youtube.com | High reactivity of organozinc reagents. |

| Heck Reaction | Palladium catalyst | Halide or triflate and an alkene, in the presence of a base. youtube.com | Forms a substituted alkene from an aryl halide. |

| Direct C-H Arylation | Palladium(II) catalyst | Phenylacetic acid derivative and an aryl iodide. acs.org | Avoids the need to pre-functionalize the C-H bond, increasing step economy. |

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several green strategies are applicable to mandelic acid synthesis.

Biocatalysis represents a significant green alternative to traditional chemical methods. mdpi.com The use of engineered enzymes or whole microbial cells can produce optically pure mandelic acid from renewable feedstocks under mild aqueous conditions, avoiding harsh reagents and organic solvents. mdpi.com This approach offers high stereoselectivity and reduces environmental pollution. mdpi.com

Another green tactic is the use of environmentally benign solvents and catalysts. Reactions performed in aqueous ethanol with a naturally occurring organocatalyst like mandelic acid itself have been reported for the synthesis of other complex molecules, showcasing a move away from volatile organic compounds. researchgate.net The use of deep eutectic solvents (DES) is another emerging area in green chemistry. researchgate.net

Process intensification techniques, such as the use of ultrasonic irradiation combined with phase transfer catalysis, can also contribute to a greener synthesis. This has been shown to dramatically shorten reaction times and increase yields in the synthesis of mandelic acid from benzaldehyde (B42025) and chloroform, reducing energy consumption and improving efficiency. nih.gov

| Conventional Approach | Green Chemistry Alternative | Environmental/Process Benefit |

| Harsh Hydrolysis (e.g., strong acid/base) | Enzymatic Hydrolysis | Mild conditions, high selectivity, aqueous medium, biodegradable catalyst. mdpi.com |

| Volatile Organic Solvents (e.g., Benzene, Chloroform) | Water, Aqueous Ethanol, Deep Eutectic Solvents (DES) | Reduced toxicity, improved safety, lower environmental impact. researchgate.netresearchgate.net |

| Stoichiometric Reagents | Catalysis (Organocatalysis, Biocatalysis) | Reduced waste, higher atom economy, catalyst can often be recycled. researchgate.net |

| Long Reaction Times / High Temperatures | Ultrasonic Irradiation | Shorter reaction times, lower energy consumption, potentially higher yields. nih.gov |

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These benefits include superior control over reaction parameters like temperature and pressure, enhanced safety when handling hazardous reagents or exothermic reactions, and improved scalability. acs.orgacs.org

The synthesis of this compound or its intermediates could be adapted to a flow process. For example, a multi-step synthesis could be "telescoped," where the output from one flow reactor is fed directly into the next, eliminating the need for manual workup and purification of intermediates. acs.org A key step, such as the hydrolysis of a nitrile precursor to the corresponding carboxylic acid, could be performed efficiently by pumping the substrate solution through a heated reactor coil, significantly reducing reaction time compared to a batch process. acs.org The use of packed-bed reactors containing immobilized catalysts or reagents is also a hallmark of flow chemistry, simplifying purification and allowing for catalyst reuse. uc.pt This technology is increasingly being adopted for the synthesis of active pharmaceutical ingredients (APIs) due to its efficiency and safety profile. acs.org

| Parameter | Batch Chemistry | Flow Chemistry |

| Safety | Handling of large quantities of hazardous materials can be risky. Thermal runaways are a concern in large-scale exothermic reactions. | Small reaction volumes at any given time minimize risk. Superior heat exchange prevents thermal runaways. acs.org |

| Scalability | Scaling up can be non-trivial and may require re-optimization of reaction conditions. | Scaling is achieved by running the process for a longer duration, not by increasing reactor size. |

| Reaction Time | Can be lengthy, including time for heating, cooling, and reagent addition. | Residence time in the reactor is often much shorter (minutes vs. hours). acs.org |

| Process Control | Temperature and mixing gradients can lead to inconsistencies. | Precise control over temperature, pressure, and mixing leads to higher reproducibility and yields. |

| Multi-step Synthesis | Requires isolation and purification of intermediates, which is time and resource-intensive. | "Telescoped" or sequential processes allow for multiple steps to be performed in-line without isolation. uc.pt |

Stereochemical Investigations of 2,6 Dichloro 4 Methylmandelic Acid

Enantiomeric Purity Determination Methodologies

The accurate determination of the enantiomeric composition, or enantiomeric excess (e.e.), of 2,6-dichloro-4-methylmandelic acid is paramount. This is typically achieved through chromatographic and spectroscopic techniques that can differentiate between the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and widely used methods for separating and quantifying the enantiomers of chiral compounds like substituted mandelic acids. nih.govmdpi.com These techniques rely on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation.

For mandelic acid and its derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are common in HPLC. nih.gov For instance, a CHIRALPAK® IC column, which has a cellulose derivative as the stationary phase, has been shown to resolve the enantiomers of various mandelic acid derivatives. nih.gov The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), along with additives, is optimized to achieve baseline separation.

In gas chromatography, cyclodextrin-based chiral stationary phases are frequently employed. mdpi.com Octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-gamma-cyclodextrin has demonstrated effectiveness in separating a wide array of mandelic acid derivatives, where the chiral recognition is influenced by interactions such as hydrogen bonding. mdpi.com Prior to GC analysis, the carboxylic acid group of this compound is typically derivatized, for example, by esterification to form a more volatile methyl or ethyl ester.

Table 1: Representative Chiral Chromatography Conditions for Mandelic Acid Derivatives

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Detection | Reference |

|---|---|---|---|---|

| HPLC | CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Hexane/Ethanol (B145695)/Dichloromethane mixtures | UV-Vis | nih.gov |

| GC | Octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-gamma-cyclodextrin | Helium or Hydrogen | Flame Ionization Detector (FID) | mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone technique for determining enantiomeric purity. Since the NMR spectra of two enantiomers are identical in an achiral solvent, a chiral derivatizing agent is used to convert the enantiomers into diastereomers. These diastereomers have distinct chemical and physical properties and will exhibit different chemical shifts in the NMR spectrum. rsc.orgresearchgate.net

A classic method involves the use of Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The acid chloride of (R)- or (S)-MTPA is reacted with the hydroxyl group of the this compound enantiomers to form diastereomeric Mosher's esters. In the ¹H or ¹⁹F NMR spectrum of this mixture, specific protons or the fluorine atoms near the new stereocenter will show separate signals for each diastereomer. researchgate.net The enantiomeric excess can be accurately calculated by integrating the signals corresponding to each diastereomer. researchgate.net

Structural Analysis of Stereoisomers

Understanding the precise three-dimensional arrangement of atoms in the stereoisomers of this compound is crucial. This is accomplished through advanced analytical techniques that provide detailed structural information at the molecular level.

X-ray crystallography provides unambiguous proof of the absolute configuration of a chiral molecule. For a carboxylic acid like this compound, a common strategy involves forming a salt with a chiral amine of known absolute configuration, such as (R)- or (S)-1-phenylethylamine. nih.gov This reaction creates a pair of diastereomeric salts (e.g., (R)-acid with (R)-amine and (S)-acid with (R)-amine).

These diastereomeric salts have different solubilities, which allows for their separation by fractional crystallization. nih.gov A suitable single crystal of one of the diastereomeric salts can then be analyzed by X-ray diffraction. The resulting electron density map reveals the precise spatial arrangement of all atoms, confirming the absolute configuration of the original acid enantiomer. This technique has been successfully applied to determine the crystal structures of diastereomeric salts of other chloromandelic acids. nih.gov

The crystal structure data obtained from X-ray crystallography also allows for a detailed conformational analysis. This includes the study of bond lengths, bond angles, and torsion angles, which define the molecule's shape. Crucially, it reveals the network of non-covalent intermolecular interactions that stabilize the crystal lattice. nih.gov For chiral recognition between the acid and the resolving agent, weak interactions such as C-H/π interactions and van der Waals forces can be significant, especially when the primary hydrogen bonding patterns are similar between the diastereomeric salts. nih.gov

Within the crystalline structure of the diastereomeric salts, hydrogen bonding plays a critical role. nih.gov The strong interactions between the carboxylate group of the mandelic acid anion and the ammonium (B1175870) group of the phenylethylamine cation are primary determinants of the crystal packing. Furthermore, the hydroxyl group of the mandelic acid can act as both a hydrogen bond donor and acceptor. The analysis of these hydrogen bonding networks is essential for understanding the basis of chiral discrimination, as the specific patterns and geometries of these bonds differ between the less soluble and more soluble diastereomeric salts, contributing to their differential stability and crystallizability. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-2,6-dichloro-4-methylmandelic acid |

| (S)-2,6-dichloro-4-methylmandelic acid |

| α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) |

| 1-phenylethylamine |

| Mandelic acid |

| Cellulose |

| Amylose |

| Hexane |

| Isopropanol |

| Helium |

Conformational Analysis and Intermolecular Interactions

Crystal Packing Effects on Resolution Efficiency

The efficiency of resolving enantiomers of this compound, as with other chiral compounds, can be significantly influenced by the way molecules arrange themselves in a crystal lattice. This arrangement, known as crystal packing, dictates the intermolecular interactions that are fundamental to chiral recognition processes during resolution. While specific studies detailing the crystal packing of this compound are not extensively available in the public domain, general principles of chiral resolution and crystallisation allow for an informed discussion of the likely factors at play.

For resolution to be efficient, the crystal packing of the desired enantiomer (or a diastereomeric salt containing it) should promote its selective crystallisation from a racemic or enriched mixture. This often involves the formation of a more stable, less soluble crystal lattice for one enantiomer compared to the other under specific conditions. The presence of the bulky chlorine atoms at the 2 and 6 positions of the phenyl ring, along with the methyl group at the 4-position, will sterically influence how the molecules can pack together. These substituents can either facilitate or hinder the formation of well-ordered, homochiral crystal structures.

The efficiency of resolution can be quantified by parameters such as the enantiomeric excess of the crystallised material. The interplay of intermolecular forces, guided by the molecular structure of this compound, is therefore a critical determinant of the success of its resolution by crystallisation-based methods.

Stereoselective Transformations of this compound

The chiral center at the alpha-carbon of this compound makes it a valuable precursor for the synthesis of other chiral molecules. The stereochemical outcome of reactions involving this chiral center is of paramount importance.

Diastereoselectivity in Subsequent Reactions

When a new stereocenter is created in a molecule that already contains a chiral center, the two resulting diastereomers are typically not formed in equal amounts. This phenomenon is known as diastereoselectivity. In the context of this compound, its existing stereocenter can influence the stereochemical outcome of subsequent reactions.

For example, if the hydroxyl group of one enantiomer of this compound is used to direct a subsequent reaction, such as an aldol (B89426) addition or a reduction of a nearby ketone, the chiral center can sterically hinder one face of the reacting molecule more than the other. This steric hindrance will favour the formation of one diastereomer over the other.

The degree of diastereoselectivity is influenced by several factors, including the nature of the reactants, the solvent, the temperature, and the presence of any catalysts. By carefully selecting these conditions, it is often possible to achieve high levels of diastereoselectivity, leading to the preferential formation of a single diastereomer. This is a key strategy in asymmetric synthesis, allowing for the construction of complex molecules with multiple, well-defined stereocenters.

Chemical Reactivity and Derivatization of 2,6 Dichloro 4 Methylmandelic Acid

Reactions Involving the Carboxyl Group

The carboxyl group is a primary site for a variety of chemical modifications, including the formation of esters and amides, as well as decarboxylation under certain conditions.

Esterification and Amidation Reactions

Esterification: The conversion of 2,6-dichloro-4-methylmandelic acid to its corresponding esters can be achieved through several established methods. Direct esterification with an alcohol can be carried out in the presence of an acid catalyst, often with the removal of water to drive the equilibrium towards the product. google.com Given the steric hindrance from the ortho-chloro substituents, reaction conditions may require elevated temperatures or the use of more reactive acylating agents. google.com

Alternatively, the carboxyl group can be activated to facilitate esterification. For instance, reaction with thionyl chloride or oxalyl chloride would convert the carboxylic acid to the more reactive acyl chloride, which readily reacts with alcohols to form esters. orgsyn.org Another approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the reaction between the carboxylic acid and an alcohol.

The table below summarizes representative conditions for the esterification of mandelic acid derivatives, which are applicable to this compound.

| Reactants | Reagents and Conditions | Product | Reference |

| Mandelic Acid, Ethanol (B145695) | Sodium, Heat | Mandelic Acid Ethyl Ester | google.com |

| Mandelic Acid, Acetyl Chloride | Heat | Acetylmandelic Acid | orgsyn.org |

| Substituted Mandelic Acids, Alcohols | Visible Light | α-Ketoesters | rsc.org |

Amidation: The formation of amides from this compound presents challenges due to the steric hindrance around the carboxyl group and the potentially reduced nucleophilicity of amines. Standard amide coupling methods using reagents like DCC or HATU may require optimized conditions, such as elevated temperatures or prolonged reaction times, to achieve good yields. rsc.org For particularly hindered substrates or weakly nucleophilic amines, the in situ formation of an acyl fluoride (B91410) from the carboxylic acid can be an effective strategy for promoting amidation. rsc.org The synthesis of sterically hindered amides can also be achieved by reacting an isocyanate with a Grignard reagent, a method that circumvents the direct coupling of a hindered acid and amine. chimia.chchimia.ch

The following table outlines general approaches for the amidation of sterically hindered carboxylic acids.

| Reactant Type | Reagents and Conditions | Product Type | Reference |

| Sterically Hindered Carboxylic Acid, Amine | Acyl Fluoride (in situ), Heat | Sterically Hindered Amide | rsc.org |

| α-Ketoacid, Hydroxylamine (B1172632) | Mild Conditions | Amide | chimia.ch |

Decarboxylation Pathways

The decarboxylation of mandelic acid and its derivatives, which involves the loss of carbon dioxide from the carboxyl group, can proceed through different pathways depending on the reaction conditions and the nature of the substituents on the aromatic ring.

Oxidative decarboxylation is a common pathway for mandelic acids. For instance, treatment with an oxidizing agent can lead to the formation of the corresponding benzaldehyde (B42025) derivative. Studies on various substituted mandelic acids have shown that the selectivity for aldehyde or the further oxidized benzoic acid depends on the electronic nature of the ring substituents. researchgate.netrsc.orgpsu.edu Electron-withdrawing groups, such as the chloro-substituents in this compound, can influence the reaction mechanism and product distribution. researchgate.net In some cases, the reaction may proceed via an α-keto acid intermediate. researchgate.net

Biocatalytic methods have also been developed for the oxidative decarboxylation of mandelic acid derivatives, offering a green alternative to chemical methods. nih.govresearchgate.net For example, recombinant E. coli expressing benzoylformate decarboxylase can convert substituted mandelic acids into their corresponding aldehydes. nih.gov

The table below presents findings from decarboxylation studies on substituted mandelic acids.

| Substrate | Reagents and Conditions | Major Products | Reference |

| p-Chloromandelic acid | CoCl₂, O₂ | p-Chlorobenzaldehyde | researchgate.net |

| p-Trifluoromethylmandelic acid | CoCl₂, O₂ | p-Trifluoromethylbenzoic acid | researchgate.net |

| (S)-3-Ethoxy-4-hydroxymandelic acid | Recombinant E. coli (mdlC) | Ethyl vanillin | nih.gov |

| 3,4-Dihydroxymandelic acid | Electrochemical oxidation | 3,4-Dihydroxybenzaldehyde | nih.gov |

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group of this compound is another key site for chemical modification, allowing for the formation of ethers and esters (acylation), as well as oxidation to a ketone functionality.

Etherification and Acylation

Etherification: The formation of an ether at the α-hydroxyl position of this compound can be achieved under basic conditions. Deprotonation of the hydroxyl group with a suitable base, such as sodium hydride, generates an alkoxide that can then react with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis. The reactivity of this process will be influenced by the steric environment around the hydroxyl group.

Acylation: The hydroxyl group can be readily acylated to form esters. This is typically accomplished by reacting the mandelic acid derivative with an acylating agent like an acid anhydride (B1165640) or an acyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine. nih.gov For example, treatment with acetic anhydride would yield the corresponding O-acetylated derivative. orgsyn.orgnih.gov The acylation of hydroxyl groups can be highly site-selective, even in complex molecules with multiple hydroxyls. jst.go.jp

The following table provides examples of acylation reactions on mandelic acid.

| Reactant | Reagent | Product | Reference |

| (R)-Mandelic Acid | Acetic Anhydride, Pyridine | (R)-O-Acetylmandelic acid | nih.gov |

| Mandelic Acid | Acetyl Chloride | Acetylmandelic Acid | orgsyn.org |

Oxidation Reactions

The oxidation of the secondary hydroxyl group in this compound is a significant transformation that leads to the formation of an α-keto acid.

The selective oxidation of α-hydroxy acids to α-keto acids is a valuable synthetic transformation. mdpi.com Various oxidizing agents and catalytic systems have been developed to achieve this conversion efficiently. For mandelic acid and its derivatives, oxidation can be performed using reagents such as potassium permanganate (B83412) or through catalytic systems involving transition metals or bismuth. researchgate.netrsc.org

Enzymatic methods have also proven to be highly effective for the enantioselective oxidation of mandelic acids to their corresponding phenylglyoxylic acids. acs.orgnih.gov For instance, engineered hydroxymandelate oxidase can catalyze the oxidation of various substituted mandelic acids with high yields. acs.org These biocatalytic approaches offer mild reaction conditions and high selectivity. nih.gov A visible light-induced oxidative esterification of mandelic acid with alcohols has also been developed as a transition metal-free method to synthesize α-ketoesters. rsc.org

The table below summarizes different methods for the oxidation of mandelic acid derivatives to α-keto acids or their esters.

| Substrate | Reagents and Conditions | Product | Reference |

| rac-4-Hydroxymandelic acid | Engineered Hydroxymandelate Oxidase, Mandelic Acid Racemase, Catalase | 4-Hydroxyphenylglyoxylic acid | acs.org |

| Mandelic Acid | Hydrous Manganese Oxide (HMO), pH 4.0 | Phenylglyoxylic Acid, Benzaldehyde | rsc.org |

| Racemic Mandelic Acid | Recombinant E. coli (coexpressing mandelate (B1228975) racemase, D-mandelate dehydrogenase, and L-lactate dehydrogenase) | Phenylglyoxylic Acid | nih.gov |

| Mandelic Acid, Alcohols | Visible Light | α-Ketoesters | rsc.org |

Catalytic Systems for Hydroxyl Oxidation

The secondary hydroxyl group in this compound is susceptible to oxidation to a ketone, yielding the corresponding α-keto acid. While specific studies on the catalytic oxidation of this compound are not prevalent in the literature, the oxidation of substituted mandelic acids is a well-established transformation. Various catalytic systems can be employed for this purpose.

One such system involves the use of chromium(VI) reagents. For instance, the oxidation of various substituted mandelic acids has been successfully carried out using ethylenediammonium dichromate (EDDC) in an aqueous acetic acid medium. researchgate.net This reaction typically follows first-order kinetics with respect to the oxidant. researchgate.net The reaction is catalyzed by the presence of an acid. researchgate.net A significant primary kinetic isotope effect observed in the oxidation of α-deuteriomandelic acid suggests that the cleavage of the α-C-H bond is the rate-determining step. researchgate.net

The electronic nature of the substituents on the aromatic ring influences the reaction rate. Electron-withdrawing groups generally decrease the rate of oxidation, while electron-donating groups accelerate it. This is reflected in the negative value of the Hammett reaction constant (ρ). researchgate.net Given the presence of two electron-withdrawing chlorine atoms on the aromatic ring of this compound, its oxidation would be expected to proceed at a slower rate compared to unsubstituted mandelic acid.

Table 1: Expected Catalytic Oxidation of the Hydroxyl Group in this compound

| Catalyst System | Expected Product | Reaction Conditions | Notes |

| Ethylenediammonium dichromate (EDDC) / Acetic Acid | 2-(2,6-dichloro-4-methylphenyl)-2-oxoacetic acid | Aqueous acetic acid, room temperature | The reaction rate is expected to be slower than that of unsubstituted mandelic acid due to the electron-withdrawing nature of the chlorine atoms. |

| Other Cr(VI) reagents (e.g., PCC, PDC) | 2-(2,6-dichloro-4-methylphenyl)-2-oxoacetic acid | Anhydrous organic solvents (e.g., dichloromethane) | These reagents are known for the oxidation of secondary alcohols to ketones under mild conditions. |

| Swern Oxidation (Oxalyl chloride, DMSO, triethylamine) | 2-(2,6-dichloro-4-methylphenyl)-2-oxoacetic acid | Low temperature (-78 °C to room temperature) | A common metal-free oxidation method. |

| Dess-Martin Periodinane | 2-(2,6-dichloro-4-methylphenyl)-2-oxoacetic acid | Room temperature, in solvents like dichloromethane | A mild and selective oxidant for primary and secondary alcohols. |

Transformations at the Aromatic Ring

The aromatic ring of this compound, while substituted, can still undergo further functionalization through various reactions.

Electrophilic Aromatic Substitution Studies (e.g., Halogenation, Nitration, Methylation)

The directing effects of the substituents on the aromatic ring of this compound guide the position of incoming electrophiles. The two chlorine atoms are ortho, para-directing but deactivating due to their inductive electron-withdrawing and resonance electron-donating effects. The methyl group is an ortho, para-directing and activating group. The α-hydroxy-carboxymethyl side chain is generally considered deactivating and meta-directing.

Considering the positions of the existing substituents, the C3 and C5 positions are the most likely sites for electrophilic attack. The directing effects of the chlorine and methyl groups would favor substitution at these positions.

Halogenation: Further halogenation, for example, with Br₂ in the presence of a Lewis acid catalyst like FeBr₃, would be expected to introduce a bromine atom at the C3 or C5 position.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would also be expected to occur at the C3 or C5 position, yielding 3-nitro- or 5-nitro-2,6-dichloro-4-methylmandelic acid.

Methylation: Friedel-Crafts alkylation, such as methylation with methyl chloride and a Lewis acid catalyst, is generally not favored on heavily substituted and deactivated rings. The presence of the deactivating chlorine atoms and the carboxylic acid side chain would likely hinder this reaction.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br₂, FeBr₃ | 2-(3-bromo-2,6-dichloro-4-methylphenyl)-2-hydroxyacetic acid and/or 2-(5-bromo-2,6-dichloro-4-methylphenyl)-2-hydroxyacetic acid |

| Nitration | HNO₃, H₂SO₄ | 2-hydroxy-2-(3-nitro-2,6-dichloro-4-methylphenyl)acetic acid and/or 2-hydroxy-2-(5-nitro-2,6-dichloro-4-methylphenyl)acetic acid |

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the aromatic ring of this compound can participate in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Common examples include the Suzuki, Heck, and Sonogashira reactions.

For these reactions to occur, a suitable palladium catalyst, a base, and a coupling partner are required. The reactivity of aryl chlorides in these reactions is generally lower than that of aryl bromides or iodides, often necessitating more active catalyst systems or harsher reaction conditions.

Suzuki Coupling: Coupling with an arylboronic acid (Ar-B(OH)₂) would lead to the substitution of one or both chlorine atoms with an aryl group. Selective mono-arylation could potentially be achieved by controlling the stoichiometry of the reagents.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base would result in the formation of a substituted styrene (B11656) derivative.

Sonogashira Coupling: Coupling with a terminal alkyne would yield an alkynyl-substituted aromatic compound.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Expected Product Structure (Mono-substitution) |

| Suzuki Coupling | Arylboronic acid (ArB(OH)₂) | 2-(2-aryl-6-chloro-4-methylphenyl)-2-hydroxyacetic acid |

| Heck Coupling | Alkene (R-CH=CH₂) | 2-hydroxy-2-(2-chloro-4-methyl-6-vinylphenyl)acetic acid derivative |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | 2-hydroxy-2-(2-chloro-6-(alkynyl)-4-methylphenyl)acetic acid |

Formation of Derivatives with Unique Structural Motifs

The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it a suitable precursor for the synthesis of cyclic derivatives.

Lactone Formation

Intramolecular esterification of this compound can lead to the formation of a lactone, specifically a phthalide (B148349) (a bicyclic γ-lactone) derivative. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the hydroxyl group on the protonated carbonyl carbon of the carboxylic acid, followed by the elimination of water.

The resulting lactone would be 4,6-dichloro-5-methylisobenzofuran-1(3H)-one. The feasibility of this intramolecular cyclization depends on the stability of the resulting ring system. Five-membered rings, such as the one in the expected phthalide, are generally thermodynamically favored.

Heterocyclic Ring Incorporations

The carboxylic acid and hydroxyl functionalities of this compound can serve as handles for the construction of various heterocyclic rings. For example, condensation reactions with bifunctional nucleophiles can lead to the formation of new heterocyclic systems.

Computational and Theoretical Studies on 2,6 Dichloro 4 Methylmandelic Acid

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide detailed information about the geometry and electronic distribution of 2,6-Dichloro-4-methylmandelic acid.

Energy Minimization and Conformational Analysis

A molecule can exist in various spatial arrangements of its atoms, known as conformations. Energy minimization calculations are performed to identify the most stable conformation, which corresponds to the lowest point on the potential energy surface. For this compound, the key dihedral angles to consider are those around the chiral carbon, specifically the rotation of the carboxylic acid group and the phenyl ring.

A systematic conformational search would likely reveal several low-energy conformers. The relative energies of these conformers would be influenced by a balance of steric hindrance from the bulky chlorine atoms and the methyl group on the phenyl ring, as well as potential intramolecular hydrogen bonding between the hydroxyl and carboxyl groups.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

| 1 | 60° | 0.00 |

| 2 | 180° | 1.25 |

| 3 | -60° | 2.50 |

Note: This table is illustrative and based on expected trends for similar molecules. Actual values would require specific calculations.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, with some contribution from the oxygen atoms of the carboxyl and hydroxyl groups. The LUMO, conversely, would likely be centered on the phenyl ring and the carbonyl carbon of the carboxylic acid, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 2: Predicted Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are estimations based on typical values for substituted aromatic carboxylic acids.

Mechanistic Investigations using Computational Chemistry

Computational chemistry can be employed to explore the mechanisms of chemical reactions involving this compound.

Transition State Analysis of Key Synthetic Steps

The synthesis of this compound likely involves several key chemical transformations. Computational methods can be used to locate the transition state structures for these steps. The energy of the transition state relative to the reactants provides the activation energy, which is a critical factor in determining the reaction rate. For instance, in a nucleophilic addition to a precursor aldehyde, the transition state would feature the partially formed bond between the nucleophile and the carbonyl carbon.

Reaction Pathway Elucidation

By mapping the potential energy surface, computational chemistry can elucidate the most favorable reaction pathway. This involves identifying all intermediates and transition states connecting the reactants to the products. For a multi-step synthesis, this can help in understanding the regioselectivity and stereoselectivity of the reaction, and potentially in optimizing reaction conditions.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in solution. MD simulations model the movement of the molecule and surrounding solvent molecules over time, taking into account intermolecular forces.

These simulations can reveal information about solvation effects, such as the formation of hydrogen bonds between the carboxylic acid and hydroxyl groups with water molecules. They can also be used to explore the conformational dynamics of the molecule in solution, which may differ from the gas-phase predictions due to solvent interactions.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

In the absence of empirical spectroscopic data for this compound, computational methods serve as a valuable tool for predicting its spectral characteristics. These predictions are derived from the molecule's structure using various computational models and algorithms, providing insights into its chemical environment and bonding.

Theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra can be estimated using online prediction tools that leverage extensive databases of known chemical shifts. nmrdb.orgic.ac.ukyoutube.comnmrdb.org For this compound, the predicted ¹H NMR spectrum would likely show distinct signals for the aromatic protons, the methyl group protons, the methine proton of the chiral center, and the hydroxyl and carboxylic acid protons. The chemical shifts of the two remaining aromatic protons would be influenced by the electron-withdrawing effects of the two chlorine atoms and the electron-donating effect of the methyl group. The proton on the alpha-carbon, adjacent to the carboxylic acid and hydroxyl groups, is expected to appear as a singlet. The methyl protons would also likely present as a singlet.

The predicted ¹³C NMR spectrum is anticipated to display unique signals for each carbon atom in the molecule. oregonstate.edu The carbons in the dichlorinated aromatic ring will have their chemical shifts significantly influenced by the halogen substituents. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum, characteristic of its chemical environment. The chemical shifts for the methyl carbon and the alpha-carbon will also be in their expected regions.

Infrared (IR) spectroscopy predictions can highlight the vibrational frequencies of the functional groups within the molecule. computabio.comresearchgate.netyoutube.comyoutube.comc6h6.org For this compound, characteristic absorption bands are expected for the O-H stretch of the carboxylic acid and the alcohol, the C=O stretch of the carbonyl group, C-O stretching, and the vibrations of the substituted benzene (B151609) ring. The broad O-H stretching band from the carboxylic acid would be a prominent feature. The C=O stretching vibration would appear as a sharp, strong peak. The presence of chlorine atoms would also influence the fingerprint region of the spectrum.

It is important to note that these are theoretical predictions and may differ from experimental values. The accuracy of these predictions depends on the computational method and the database used. mestrelab.com

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.3 - 7.5 | s |

| α-CH | 5.1 - 5.3 | s |

| CH₃ | 2.3 - 2.5 | s |

| COOH | 11.0 - 13.0 | br s |

| OH | 3.5 - 5.0 | br s |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 170 - 175 |

| C (Aromatic, C-Cl) | 130 - 135 |

| C (Aromatic, C-CH₃) | 138 - 142 |

| C (Aromatic, C-CH(OH)COOH) | 135 - 140 |

| CH (Aromatic) | 128 - 132 |

| α-C | 70 - 75 |

| CH₃ | 20 - 25 |

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch | 1050 - 1250 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

In Silico Modeling of Molecular Interactions

In silico modeling provides a powerful approach to investigate the potential molecular interactions of this compound with biological macromolecules. These computational techniques, including ligand-receptor binding simulations and enzyme active site docking, can predict the binding affinity and mode of interaction, offering insights into the compound's potential biological activity. biorxiv.org

Ligand-Receptor Binding Simulations

Ligand-receptor binding simulations are computational methods used to predict the interaction between a small molecule (the ligand) and a protein (the receptor). bohrium.comnih.govspringernature.comnih.gov These simulations can provide detailed information about the binding pose, the strength of the interaction, and the specific amino acid residues involved in the binding. biorxiv.org

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding and any conformational changes that may occur in the protein upon ligand binding. nih.gov

Enzyme Active Site Docking Studies

Enzyme active site docking is a more specific type of in silico modeling that focuses on predicting how a ligand fits into the active site of an enzyme. nih.govresearchgate.netresearchgate.net This is particularly relevant for drug discovery, as many drugs function by inhibiting enzymes.

Given its structural similarity to mandelic acid, a known substrate for various enzymes, this compound could be docked into the active sites of these enzymes to predict its inhibitory potential. For example, mandelic acid derivatives have been studied as inhibitors of enzymes like aminopeptidase (B13392206) N. benthamdirect.com Docking studies of this compound into the active site of such an enzyme would reveal the likely binding orientation and key interactions.

The presence of two chlorine atoms on the phenyl ring could lead to specific halogen bonding interactions with the enzyme's active site residues, potentially enhancing binding affinity compared to unsubstituted mandelic acid. The carboxylic acid and hydroxyl groups are expected to form crucial hydrogen bonds with polar residues in the active site, mimicking the interactions of the natural substrate. nih.govresearchgate.net Docking scores, which estimate the binding affinity, could be used to rank its potential as an inhibitor against a panel of enzymes. mdpi.commdpi.com

Hypothetical Docking Study Results for this compound with a Target Enzyme

| Parameter | Predicted Value/Interaction |

| Binding Energy (kcal/mol) | -7.0 to -9.0 |

| Key Interacting Residues | Arg, His, Ser, Tyr |

| Hydrogen Bond Donors | Carboxylic acid -OH, α-OH |

| Hydrogen Bond Acceptors | Carboxylic acid C=O, α-OH |

| Hydrophobic Interactions | Dichlorophenyl ring with non-polar residues |

| Halogen Bonding | Chlorine atoms with electron-donating residues |

Mechanistic Insights into Biological Activity Profiles

Exploration of Molecular Targets and Pathways

While specific molecular targets for 2,6-dichloro-4-methylmandelic acid have not been identified in the current body of scientific literature, research on analogous substituted mandelic acids provides a foundation for hypothesizing potential interactions.

Enzyme Inhibition Studies (e.g., hydrolases, oxidoreductases)

Direct enzyme inhibition studies on this compound are not presently available. However, the broader family of mandelic acid derivatives has been investigated as enzyme inhibitors. For instance, fluorinated analogues of mandelic acid, specifically α-fluorobenzylphosphonates, have been shown to inhibit mandelate (B1228975) racemase. This enzyme is responsible for the interconversion of mandelic acid enantiomers. The study revealed that these analogues bind to the enzyme with affinities that are influenced by pH, suggesting that the ionization state of the inhibitor is crucial for its activity. nih.gov

Furthermore, the enzymatic resolution of various substituted mandelic acids using nitrilases has been a subject of study. While the primary goal of this research is often synthetic, it provides valuable information on enzyme-substrate interactions. For example, the rational engineering of a nitrilase from Burkholderia cenocepacia J2315 was undertaken to improve the synthesis of (R)-2-chloromandelic acid and other analogues. This work highlights the potential for substituted mandelic acids to interact with and be processed by microbial enzymes.

Another area of interest is the potential for substituted mandelic acids to inhibit dehydrogenases. For example, while not a mandelic acid, the structurally related compound 2,6-dichloro-4-nitrophenol (B181596) has been shown to inhibit human alcohol and aldehyde dehydrogenases, with a notable inhibitory effect on ALDH2. researchgate.net This suggests that dichlorinated aromatic compounds can interact with the active sites of these enzymes.

Receptor Interaction Investigations

Specific receptor interaction studies for this compound are not documented. However, the structural motifs present in this compound are found in molecules known to interact with various receptors. For instance, the dichlorinated phenyl ring is a feature in some pharmacologically active compounds.

Research into the enantioselective recognition of mandelic acid derivatives provides indirect evidence of potential receptor interactions. The ability of chiral selectors, such as cyclodextrins and chiral fluorescent sensors, to discriminate between the enantiomers of mandelic acid and its derivatives underscores the importance of the three-dimensional structure for molecular recognition. nih.govmdpi.com This principle of stereospecific recognition is fundamental to how ligands bind to biological receptors.

Structure-Activity Relationship (SAR) Studies for Mandelic Acid Analogues

The biological activity of mandelic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring, as well as the stereochemistry of the chiral center.

Influence of Halogenation and Methylation on Bioactivity

Halogenation and methylation of the mandelic acid scaffold can profoundly impact its biological properties. Halogens, such as chlorine, are known to alter the electronic and lipophilic character of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity for biological targets.

Studies on the enzymatic resolution of halogenated mandelic acids have demonstrated that the position and type of halogen substituent influence the efficiency of the process. For example, in the resolution of various chloromandelic acids using levetiracetam, differences in enantiomeric selectivity were observed between 2-chloro, 3-chloro, and 4-chloro isomers. researchgate.net This indicates that the position of the chlorine atom is critical for the intermolecular interactions that govern chiral recognition.

The presence of a methyl group can also affect bioactivity. Methylation can increase lipophilicity and introduce steric bulk, which can either enhance or hinder binding to a biological target. In a study on the chiral separation of mandelic acid derivatives, methyl substitution on the alkyl chain was found to have significant effects on chiral selectivity values. nih.gov

The combination of two chlorine atoms at the 2 and 6 positions, along with a methyl group at the 4 position, in this compound would be expected to create a unique electronic and steric profile that would dictate its specific biological activities.

Stereochemical Impact on Molecular Recognition

The stereochemistry of the α-hydroxyl group is a critical determinant of the biological activity of mandelic acid and its analogues. The differential biological effects of the (R)- and (S)-enantiomers of many chiral drugs are well-documented. For instance, (R)-mandelic acid is a precursor for important antibiotics, while (S)-mandelic acid is used in the synthesis of anti-inflammatory drugs. researchgate.net

The chiral center of mandelic acid, in conjunction with the phenyl ring and the hydroxyl group, forms a basis for stereochemical recognition in biological systems. scbt.com This is evident in the enantioselective synthesis of mandelic acid derivatives using enzymes like oxynitrilases and nitrilases, which can produce highly enantiopure products. nih.gov

The following table summarizes the observed enantioselectivity in the enzymatic resolution of some substituted mandelic acids, illustrating the impact of substitution on molecular recognition.

| Substrate | Enzyme/Method | Enantioselectivity (ee) | Reference |

| (R,S)-Mandelonitrile | (R)-oxynitrilase & nitrilase | > 95% for (R)-mandelic acid | nih.gov |

| (R,S)-2-Chloromandelic acid | Engineered nitrilase | High enantioselectivity | |

| (R,S)-Halogenated mandelic acids | Levetiracetam co-crystallization | Varying, >70% for some | researchgate.net |

In Vitro Cellular Mechanism of Action Studies (Non-Clinical)

There are no specific in vitro cellular mechanism of action studies available for this compound. Research on structurally related compounds can offer some clues. For example, a study on the genotoxicity of 2,4-dichloro-6-nitrophenol (B1219690) ammonium (B1175870) (DCNPA) and its metabolite, 2,4-dichloro-6-aminophenol (DCAP), found that while DCNPA was not genotoxic in the tested assays, its metabolite DCAP induced sister chromatid exchanges and micronuclei in V79 cells. nih.gov This highlights that the metabolites of chlorinated aromatic compounds can possess genotoxic potential.

Given that this compound would undergo metabolic transformations in vivo, it would be crucial to investigate the biological activities of its potential metabolites in future in vitro studies to fully understand its cellular mechanism of action.

Scientific Review of this compound Reveals a Gap in Current Research